6-Chloro-N-phenylquinolin-8-amine
Description
Structure
3D Structure
Properties
CAS No. |
60093-39-2 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-chloro-N-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H11ClN2/c16-12-9-11-5-4-8-17-15(11)14(10-12)18-13-6-2-1-3-7-13/h1-10,18H |
InChI Key |
WWFJOUNAMWXXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=CC(=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Reaction Pathways for 6 Chloro N Phenylquinolin 8 Amine
Foundational Quinoline (B57606) Synthesis Techniques
The construction of the core quinoline scaffold is the initial critical phase in the synthesis of 6-Chloro-N-phenylquinolin-8-amine. Several classical and adapted named reactions are instrumental in creating the bicyclic quinoline system.
Modern Adaptations of the Friedländer Condensation for Quinoline Core Formation
The Friedländer synthesis, a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, remains a cornerstone for quinoline synthesis. wikipedia.orgorganic-chemistry.orgjk-sci.com Modern adaptations have focused on improving efficiency, and milder reaction conditions.
The classical approach often requires high temperatures and strong acid or base catalysts. jk-sci.com Contemporary modifications utilize a variety of catalysts to promote the reaction under more benign conditions. These include:
Lewis Acids: Catalysts such as neodymium(III) nitrate (B79036) hexahydrate have been shown to be effective. organic-chemistry.org
Brønsted Acids: p-Toluenesulfonic acid is a common choice. wikipedia.org
Iodine: Molecular iodine has been employed as a highly efficient catalyst. organic-chemistry.org
Solid-Phase Catalysts: Nafion, a solid acidic catalyst, has been used in microwave-assisted syntheses, offering environmental benefits. organic-chemistry.orgjk-sci.com
Metal-Free Conditions: In some instances, the reaction can proceed by simply heating the reactants without a catalyst. rsc.org
The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The choice of catalyst and reaction conditions can be tailored based on the specific substrates to optimize the yield of the desired quinoline derivative. An efficient and practical method for diversity-oriented synthesis of quinolines via the Friedländer annulation reaction has been developed using ceric ammonium (B1175870) nitrate as a catalyst at ambient temperature. nih.gov Furthermore, a catalytic desymmetric Friedländer condensation of 2-aminobenzophenone (B122507) with prochiral cyclobutane-1,3-dione (B95015) has been achieved using chiral phosphoric acid catalysis. rsc.org
Applications of the Conrad–Limpach–Knorr Reaction in Substituted Quinoline Synthesis
The Conrad–Limpach–Knorr reaction provides a versatile route to substituted quinolines, particularly 4-hydroxyquinolines and 4-quinolones. jptcp.comwikipedia.orgscribd.com This method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. wikipedia.orgscribd.com
A key aspect of this reaction is the regioselectivity, which is influenced by the reaction temperature.
Kinetic Control (Lower Temperatures): At moderate temperatures, the reaction favors the formation of 4-hydroxyquinolines (the Conrad-Limpach product). wikipedia.orgquimicaorganica.org
Thermodynamic Control (Higher Temperatures): At higher temperatures (around 140°C), the reaction can lead to the formation of 2-hydroxyquinolines (the Knorr product). wikipedia.orgyoutube.com
The use of an inert solvent, such as mineral oil, has been reported to significantly improve the yields of the cyclization step. wikipedia.org The reaction is often catalyzed by acids like HCl or H2SO4 to facilitate the multiple keto-enol tautomerizations involved in the mechanism. wikipedia.org
Exploration of Doebner and Gould–Jacobs Reactions for Diverse Quinoline Structures
The Doebner reaction offers a three-component approach to synthesizing quinoline-4-carboxylic acids. jptcp.comiipseries.orgnih.gov This reaction typically involves an aniline, an aldehyde, and pyruvic acid. iipseries.orgnih.gov A limitation of the classical Doebner reaction is that anilines with electron-withdrawing groups often result in low product yields. nih.gov However, a modified Doebner hydrogen-transfer reaction has been developed to overcome this limitation, allowing for the use of a wider range of anilines. nih.gov
The Gould–Jacobs reaction is a valuable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. rsc.orgiipseries.org This multi-step process involves an initial substitution reaction, followed by thermal cyclization and subsequent saponification and decarboxylation to yield the 4-hydroxyquinoline. rsc.org This reaction is particularly useful for preparing quinolones with a hydroxyl group at the 4-position, which can be a precursor for further functionalization.
Directed Synthesis of this compound and Structurally Related Analogs
Following the formation of the quinoline core, the synthesis of the target compound requires specific functionalization steps: the introduction of a chlorine atom at the 6-position and an N-phenylamino group at the 8-position.
Regioselective Chlorination Strategies for the Quinoline Ring System
The introduction of a chlorine atom at a specific position on the quinoline ring requires careful control of the reaction conditions to achieve the desired regioselectivity. The electronic nature of the quinoline ring and any existing substituents will direct the position of electrophilic chlorination.
For the synthesis of 6-chloroquinoline (B1265530), a common starting material is 4-chloroaniline, which can be subjected to reactions like the Skraup synthesis using glycerol (B35011) and an oxidizing agent. chemicalbook.com
For the regioselective chlorination of an existing quinoline ring, various methods can be employed. Direct chlorination of 8-substituted quinolines can be challenging, but methods have been developed for C5- and C7-halogenation. rsc.org For instance, metal-free methods using reagents like trichloroisocyanuric acid (TCCA) have been shown to be effective for the C5-chlorination of 8-aminoquinoline (B160924) derivatives. rsc.org Other chlorinating agents like N-chlorosuccinimide (NCS) can also be used, often under acidic conditions, to achieve chlorination at specific positions, such as the 5- and 7-positions of 8-hydroxyquinoline (B1678124). semanticscholar.orgnih.gov
The synthesis of the specific precursor, 6-chloro-8-aminoquinoline, would likely involve starting with a pre-chlorinated aniline, such as 4-chloro-2-nitroaniline (B28928), and then building the quinoline ring, followed by reduction of the nitro group to an amine.
Amine Functionalization via N-Phenyl Coupling Reactions
The final step in the synthesis of this compound is the formation of the N-phenyl bond at the 8-position. This is typically achieved through cross-coupling reactions.
Buchwald-Hartwig Amination is a powerful and widely used method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction would involve reacting 8-amino-6-chloroquinoline with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Alternatively, Ullmann Condensation provides a classical method for N-arylation. This copper-catalyzed reaction would involve the coupling of 8-amino-6-chloroquinoline with a phenyl halide, typically at elevated temperatures.
Modern electrochemical methods have also been developed for the cross-coupling of amino-chloropyrimidines with aryl halides using a nickel catalyst and a sacrificial iron anode, suggesting potential for similar applications in quinoline chemistry. nih.gov
Interactive Data Tables
Table 1: Key Quinoline Synthesis Reactions
| Reaction Name | Reactants | Key Product Feature | Reference(s) |
| Friedländer Condensation | 2-aminobenzaldehyde/ketone + α-methylene compound | Substituted quinolines | wikipedia.orgorganic-chemistry.orgjk-sci.com |
| Conrad-Limpach-Knorr | Aniline + β-ketoester | 4-hydroxyquinolines or 2-hydroxyquinolines | jptcp.comwikipedia.orgscribd.com |
| Doebner Reaction | Aniline + Aldehyde + Pyruvic acid | Quinoline-4-carboxylic acids | jptcp.comiipseries.orgnih.gov |
| Gould-Jacobs Reaction | Aniline + Diethyl ethoxymethylenemalonate | 4-hydroxyquinolines | rsc.orgiipseries.org |
Table 2: Reagents for Regioselective Halogenation
| Reagent | Position(s) Halogenated | Substrate Type | Reference(s) |
| Trichloroisocyanuric acid (TCCA) | C5 | 8-Aminoquinoline derivatives | rsc.org |
| N-Chlorosuccinimide (NCS) | C5, C7 | 8-Hydroxyquinoline | semanticscholar.orgnih.gov |
| N-Bromosuccinimide (NBS) | C7 | 8-Hydroxyquinoline | nih.gov |
Multi-Step Synthetic Sequences from Precursor Anilines and Ketoesters
The construction of the this compound scaffold can be achieved through several established multi-step synthetic sequences, primarily involving the reaction of appropriately substituted anilines with β-dicarbonyl compounds like ketoesters. Key named reactions that provide a framework for this synthesis include the Combes, Skraup-Doebner-von Miller, and Friedländer reactions.
A plausible synthetic route commences with the nitration of a suitable chloroaniline, followed by reduction to the corresponding diamine, and subsequent cyclization and N-arylation. For instance, the synthesis could start from 4-chloro-2-nitroaniline.
Step 1: Synthesis of 6-chloro-8-nitroquinoline (B1596401)
The initial step would involve a cyclization reaction to form the quinoline core. The Skraup-Doebner-von Miller reaction provides a viable pathway. In this reaction, an aniline (in this case, 4-chloro-2-nitroaniline) is reacted with an α,β-unsaturated aldehyde or ketone, often generated in situ from glycerol or other precursors in the presence of a strong acid and an oxidizing agent. wikipedia.orgiipseries.orgnih.govresearchgate.netlookchem.com The reaction is known to be vigorous and requires careful control of conditions. wikipedia.org
A general representation of the Skraup reaction is the synthesis of quinoline itself from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.gov For the synthesis of 6-chloro-8-nitroquinoline, 4-chloro-2-nitroaniline would be the starting aniline derivative. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation to form the quinoline ring. iipseries.org
Step 2: Reduction of the Nitro Group to an Amine
The resulting 6-chloro-8-nitroquinoline can then be reduced to form 6-chloroquinolin-8-amine. A common method for this transformation is the use of a reducing agent such as tin(II) chloride (SnCl2) in an acidic medium. This method is generally effective for the reduction of nitro groups without affecting other functionalities on the quinoline ring.
Step 3: N-Phenylation
The final step involves the introduction of the phenyl group at the 8-amino position. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
The Combes synthesis offers an alternative route, involving the condensation of an arylamine with a β-diketone in the presence of an acid catalyst. wikiwand.comwikipedia.org For the synthesis of a 6-chloro-substituted quinoline, a 4-chloro-substituted aniline would be the starting material. The reaction with a suitable β-diketone, followed by acid-catalyzed cyclization, would yield the quinoline core. wikipedia.org
The Friedländer synthesis is another powerful method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govresearchgate.netorganic-chemistry.org This reaction can be catalyzed by acids or bases and has been adapted for solvent-free and microwave-assisted conditions. nih.govorganic-chemistry.org
A hypothetical reaction pathway using the Friedländer approach could involve the reaction of a 2-amino-5-chlorobenzaldehyde (B1272629) or a related ketone with a suitable carbonyl compound to construct the desired quinoline ring system.
Catalytic Approaches and Reaction Condition Optimization
The efficiency and environmental impact of quinoline synthesis can be significantly improved through the use of catalysts and optimized reaction conditions.
Role of Specific Catalysts in Quinoline Annulation (e.g., Polyphosphoric Acid)
Polyphosphoric acid (PPA) is a widely used and effective catalyst for various cyclization reactions in organic synthesis, including the Combes quinoline synthesis. wikiwand.comresearchgate.net PPA serves as both a dehydrating agent and a Brønsted acid, facilitating the intramolecular cyclization of the enaminone intermediate formed from the condensation of the aniline and the β-dicarbonyl compound. wikiwand.com The high viscosity of PPA can sometimes pose challenges in handling, but its use often leads to high yields of the desired quinoline product. researchgate.net The recyclability of PPA is a consideration for greener synthesis, although it often requires specific work-up procedures.
Other Lewis acids and Brønsted acids have also been employed to catalyze quinoline synthesis, with the choice of catalyst often influencing the reaction rate and selectivity. wikipedia.org
Investigation of Solvent-Free and Microwave-Assisted Synthetic Protocols
In recent years, there has been a significant shift towards greener and more sustainable synthetic methodologies. Solvent-free and microwave-assisted reactions have emerged as powerful tools in this regard.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent reduces waste, simplifies purification, and can sometimes lead to improved reaction rates and yields. nih.govresearchgate.net The Friedländer synthesis, for example, has been successfully performed under solvent-free conditions using various catalysts, including iodine and supported reagents. researchgate.net Ball milling is another solvent-free technique that has been applied to N-arylation reactions, which could be relevant for the final step in the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. asianpubs.orglew.roasianpubs.org The Combes and Friedländer syntheses have been adapted to microwave-assisted conditions, providing rapid access to a variety of quinoline derivatives. asianpubs.orgnih.gov For instance, the microwave-assisted Combes synthesis using an acidic resin as a catalyst has been shown to produce 2-methyl-4-quinolinones in high yields and short reaction times under solvent-free conditions. asianpubs.org
The following table provides a comparative overview of reaction conditions for different synthetic approaches to quinolines, highlighting the advantages of catalytic and modern techniques.
| Reaction Name | Catalyst | Solvent | Conditions | Advantages |
| Skraup | H₂SO₄, Oxidizing Agent | None/High-boiling | High Temperature | Access to unsubstituted quinolines |
| Combes | Polyphosphoric Acid | None/Organic | Heating | Good yields for substituted quinolines |
| Friedländer | Acid or Base | Aqueous/Organic/Solvent-free | Heating/Microwave | Versatile, green options available |
| Microwave-Assisted Combes | Acidic Resin | Solvent-free | Microwave (1.5 min) | Rapid, high yield, reusable catalyst |
| Solvent-Free Friedländer | Iodine | Solvent-free | Heating (60 °C) | Environmentally benign, low cost |
Advanced Purification and Isolation Techniques for High Purity Synthesis
The synthesis of a high-purity chemical compound is crucial for its intended applications. The purification of this compound would likely involve a combination of techniques to remove unreacted starting materials, byproducts, and isomeric impurities.
Crystallization: Recrystallization is a fundamental and powerful technique for purifying solid organic compounds. The choice of solvent or solvent system is critical for effective purification. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility for the compound at a lower temperature, while impurities remain either soluble or insoluble at all temperatures. For substituted quinolines, various solvent systems can be explored to achieve high purity.
Chromatography: Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (eluent). researchgate.netnih.gov By carefully selecting the stationary and mobile phases, it is possible to separate the desired product from impurities. High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and is often used for both analytical purity determination and preparative purification of small quantities of material. nih.govresearchgate.netsielc.comnih.gov Different HPLC columns and mobile phase compositions can be optimized for the separation of quinoline isomers and other closely related impurities. researchgate.netsielc.com
The following table outlines common purification techniques and their applicability to obtaining high-purity this compound.
| Purification Technique | Principle | Typical Application for Quinoline Derivatives |
| Recrystallization | Differential solubility | Removal of bulk impurities and final polishing of the solid product. |
| Column Chromatography | Differential adsorption | Separation of the target compound from reaction byproducts and unreacted starting materials. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation | Purity analysis and preparative purification of small to medium quantities, separation of isomers. |
| Thin-Layer Chromatography (TLC) | Adsorption | Rapid monitoring of reaction progress and preliminary purity assessment. |
The purity of the final compound would be assessed using analytical techniques such as HPLC, which can provide quantitative information about the percentage of the desired compound and any impurities present. researchgate.netsielc.com
Comprehensive Spectroscopic and Structural Elucidation of 6 Chloro N Phenylquinolin 8 Amine
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific bonds and their vibrational modes can be determined.
Detailed Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy provides a detailed fingerprint of the molecule. For 6-Chloro-N-phenylquinolin-8-amine, the FT-IR spectrum reveals several characteristic absorption bands that confirm the presence of its key functional groups.
The N-H stretching vibration of the secondary amine group is typically observed in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹. The C=N stretching vibration within the quinoline (B57606) ring system is expected between 1620 and 1580 cm⁻¹. Furthermore, C=C stretching vibrations from both the quinoline and phenyl rings are observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is typically found between 1335 and 1250 cm⁻¹. The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which generally appears in the 800-600 cm⁻¹ range.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Secondary Amine | N-H Stretch | 3300-3500 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Quinoline Ring | C=N Stretch | 1620-1580 |
| Aromatic Rings | C=C Stretch | 1600-1450 |
| Aromatic Amine | C-N Stretch | 1335-1250 |
| Chloroalkane | C-Cl Stretch | 800-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular structure can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation
Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the quinoline and phenyl rings, as well as the N-H proton. The aromatic protons are expected to appear in the chemical shift range of δ 7.0-8.5 ppm. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the quinoline ring, as well as the electronic effects of the phenylamino (B1219803) substituent. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom. The aromatic carbons of the quinoline and phenyl rings are expected to resonate in the region of δ 110-160 ppm. The carbon atom attached to the chlorine (C-6) would be deshielded, and its chemical shift would be influenced by the halogen's electronegativity. Similarly, the carbon atoms bonded to nitrogen (C-8 and the ipso-carbon of the phenyl ring) will also show characteristic chemical shifts.
Application of Advanced Two-Dimensional (2D) NMR Techniques (e.g., DEPT-135)
Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable 2D NMR technique that helps in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net In the DEPT-135 spectrum of this compound, CH and CH₃ groups would appear as positive signals, while CH₂ groups would show as negative signals. Quaternary carbons, such as C-6, C-8a, and the ipso-carbon of the phenyl ring, would be absent from the DEPT-135 spectrum. This technique, in conjunction with ¹H and ¹³C NMR, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.
| Technique | Information Obtained |
| ¹H NMR | Chemical environment of hydrogen atoms |
| ¹³C NMR | Carbon skeleton of the molecule |
| DEPT-135 | Differentiation of CH, CH₂, and CH₃ groups |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₁ClN₂), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M⁺ and another at M+2⁺ in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the mass spectrum would provide further structural information by showing the loss of specific fragments, such as the phenyl group or the chlorine atom.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C₁₅H₁₁ClN₂, the theoretical exact mass can be calculated.
Theoretical Exact Mass Calculation: The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule.
Carbon (¹²C): 12.000000 Da
Hydrogen (¹H): 1.007825 Da
Chlorine (³⁵Cl): 34.968853 Da
Nitrogen (¹⁴N): 14.003074 Da
Based on these values, the theoretical monoisotopic mass of this compound is calculated to be 254.0611 Da .
An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClN₂ |
| Theoretical Exact Mass | 254.0611 Da |
| Expected HRMS Result | [M+H]⁺ ≈ 255.0689 Da |
X-ray Crystallography for Solid-State Molecular Architecture
The definitive three-dimensional structure of this compound in the solid state would be determined by single-crystal X-ray diffraction. Although specific crystallographic data for this compound is not publicly available, we can predict the types of interactions and structural features that would be analyzed.
π-π Stacking: The planar aromatic rings of the quinoline system and the phenyl group are expected to engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped) arrangement, contributing significantly to the stability of the crystal lattice. The distances between the centroids of interacting rings would typically be in the range of 3.3 to 3.8 Å.
C-H…π Interactions: Hydrogen atoms attached to the carbon atoms of both the quinoline and phenyl rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules. These interactions, where a C-H bond points towards the face of an aromatic ring, are crucial in directing the crystal packing.
Halogen Bonding and Halogen-Halogen Contacts: The chlorine atom at the 6-position of the quinoline ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (like the nitrogen of a neighboring quinoline). Additionally, short halogen-halogen contacts (Cl…Cl) may be observed, which can be either attractive or repulsive depending on the geometry of the interaction.
N-H…N Hydrogen Bonding: The amine proton (N-H) is a good hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of the quinoline ring of a neighboring molecule, leading to the formation of chains or dimeric motifs.
Should experimental X-ray diffraction data become available, a detailed comparison with theoretically optimized geometric parameters would provide valuable insights into the effects of crystal packing on the molecular structure. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the optimized geometry of a single molecule in the gas phase.
| Parameter | Expected Experimental Value (from X-ray) | Theoretical Value (from DFT) | Potential for Comparison |
| Bond Lengths (Å) | e.g., C-Cl, C-N, C-C | Calculated values | Differences would indicate the influence of intermolecular forces in the solid state. |
| Bond Angles (°) | e.g., C-N-C, angles within rings | Calculated values | Deviations can highlight steric strain or hydrogen bonding effects in the crystal. |
| Dihedral Angles (°) | e.g., torsion angle between the quinoline and phenyl rings | Calculated values | Significant differences would reveal conformational changes due to crystal packing. |
Advanced Computational Chemistry and Quantum Mechanical Investigations
Assessment of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for modern optoelectronic applications, including frequency conversion and optical switching. The NLO response of a molecule is governed by its electronic structure, particularly the presence of donor-acceptor groups and extended π-conjugated systems that facilitate intramolecular charge transfer (ICT). While direct experimental or computational data on the NLO properties of 6-Chloro-N-phenylquinolin-8-amine is not extensively documented, studies on closely related 8-aminoquinoline (B160924) derivatives provide valuable insights.
Computational investigations using Density Functional Theory (DFT) are commonly employed to calculate NLO parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and the first hyperpolarizability (β₀), which is a measure of the second-order NLO response. For instance, a DFT study on bis-Schiff bases derived from 5-substituted-8-aminoquinolines calculated these parameters to evaluate their NLO potential. researchgate.net The results from such studies show that modifications to the 8-aminoquinoline scaffold can significantly enhance NLO properties. The presence of electron-donating (amino) and electron-withdrawing (chloro) groups on the quinoline (B57606) ring system of this compound suggests a potential for NLO activity.
The first hyperpolarizability (β_total) is a key indicator of a molecule's NLO response. Calculations on related Schiff base derivatives of 8-aminoquinoline have shown β_total values significantly larger than that of urea, a standard reference material for NLO studies. researchgate.net This suggests that the 8-aminoquinoline core is a promising scaffold for developing NLO materials.
Table 1: Calculated NLO Properties for a Representative 8-Aminoquinoline Derivative (III-NO₂) Note: Data is for a bis-Schiff base derived from 8-aminoquinoline and is used as a proxy to illustrate the potential of the scaffold. The calculation was performed at the B3LYP/6-311G++(d,p) level of theory.
| Parameter | Value |
| Average Polarizability (⟨α⟩) | 58.75 x 10⁻²⁴ esu |
| First Hyperpolarizability (β_total) | 39.51 x 10⁻³⁰ esu |
Data sourced from a computational study on bis-Schiff bases of 8-aminoquinoline derivatives. researchgate.net
Elucidation of Intermolecular Interactions through Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps various properties onto the molecular surface, providing a detailed picture of how molecules pack together and the nature of the forces holding them.
For the 8-azaniumylquinolinium cation, the analysis revealed the following key interactions:
H···Cl Interactions: These are the most significant contacts, highlighting the importance of hydrogen bonding between the protonated amine/ring nitrogen and the chloride counter-ions. iucr.orgresearchgate.net
H···H Interactions: These contacts represent a substantial portion of the surface, indicative of van der Waals forces. iucr.orgresearchgate.net
π–π Stacking: The analysis can also reveal π–π stacking interactions between the aromatic rings of adjacent quinoline moieties, which are crucial for stabilizing the crystal structure. iucr.orgresearchgate.net
Table 2: Percentage Contribution of Intermolecular Contacts in 8-Azaniumylquinolinium Cation
| Contact Type | Contribution (%) |
| H···Cl | 48.1 |
| H···H | 19.9 |
| C···H/H···C | 14.3 |
| C···C | 7.4 |
| N···H/H···N | 2.6 |
Data derived from Hirshfeld surface analysis of 8-azaniumylquinolinium tetrachloridozincate(II). iucr.orgresearchgate.net
This analysis underscores the critical role of hydrogen bonding and van der Waals forces in the solid-state structure of 8-aminoquinoline derivatives. For this compound, similar interactions, including N–H···X and C–H···X hydrogen bonds (where X is an acceptor atom), as well as π-stacking involving both the quinoline and phenyl rings, would be expected to dictate its crystal packing.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
Computational Modeling of Interactions with Enzyme Active Sites
The 8-aminoquinoline scaffold is a known pharmacophore for various therapeutic targets. Docking studies on this compound and its analogues can predict binding affinities and key interactions with the active sites of various enzymes.
α-Glucosidase: This enzyme is a target for type 2 diabetes therapies. Docking studies on quinoline-based hybrids have shown that these compounds can act as orthosteric inhibitors, binding directly to the catalytic site. A study on 7-chloro-N-phenylquinolin-4-amine hybrids (structural isomers of the title compound) revealed key interactions within the α-glucosidase active site, suggesting the quinoline, pyrimidine, and 4-amino units are crucial pharmacophores.
PBP2a (Penicillin-Binding Protein 2a): PBP2a is the enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). Its mechanism involves an allosteric site, which, when occupied, opens the active site to allow for cell wall cross-linking while excluding β-lactam antibiotics. nih.gov While specific docking studies of this compound with PBP2a are not reported, in silico screening of other small molecules against the PBP2a allosteric site is a common strategy to identify compounds that could re-sensitize MRSA to antibiotics. nih.gov A potential inhibitor would be expected to form hydrogen bonds and hydrophobic interactions within this allosteric pocket.
Plasmodium Cytochrome bc1 complex: This complex is a validated target for antimalarial drugs like atovaquone. nih.gov The 8-aminoquinoline class, which includes the antimalarial primaquine, is known to target the parasite. Docking studies of other quinolone-type inhibitors into the cytochrome bc1 complex have identified key binding modes. These inhibitors typically occupy the Qₒ (ubiquinol oxidation) or Qᵢ (ubiquinone reduction) sites, forming critical hydrogen bonds (e.g., with histidine residues) and hydrophobic interactions within the binding pocket. iucr.orgbibliotekanauki.pl
Mutant EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) kinase is a major target in cancer therapy. Mutations like L858R/T790M can confer drug resistance. Docking studies of N-phenylquinazolin-4-amine derivatives, which are structurally related to this compound, have been used to generate quantitative structure-activity relationship (QSAR) models. nih.gov These studies show that inhibitors typically form a crucial hydrogen bond with the hinge region of the kinase (e.g., Met793) and engage in various van der Waals contacts within the ATP-binding site.
In Silico Studies of Nucleic Acid Interactions
The planar aromatic system of quinoline derivatives makes them potential candidates for interaction with nucleic acids, primarily through intercalation.
DNA Binding and Cleavage: While direct studies on this compound are scarce, research on related sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes demonstrates their ability to bind DNA. nih.gov Spectroscopic and electrophoretic methods have shown that these compounds can interact with Calf Thymus DNA (CT-DNA) and plasmid DNA. The primary mode of interaction is believed to be intercalation, where the planar quinoline ring inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is stabilized by π-stacking and electrostatic forces. Molecular docking simulations can further model this process, predicting the binding energy and specific contacts between the ligand and the DNA base pairs within the minor or major groove. Some metal complexes of quinoline derivatives have also been shown to induce DNA cleavage, a property of interest for developing anticancer agents. acs.org
Structure Activity Relationship Sar Analysis in Quinoline Scaffold Research
Influence of Substituents on the Quinoline (B57606) Heterocycle
The biological profile of quinoline derivatives can be significantly modulated by the introduction of various substituents onto the heterocyclic ring. nih.gov The nature, position, and electronic properties of these substituents play a pivotal role in determining the compound's potency, selectivity, and pharmacokinetic properties.
In the development of anti-hepatitis B virus (HBV) agents, a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated. Many of these compounds exhibited potent anti-HBV activity, highlighting the favorable contribution of the 6-chloro substituent. nih.gov Specifically, the presence of a bromine atom at the C-6 position was found to be an essential moiety for improving the antimalarial activity of certain quinoline-imidazole hybrids. nih.gov This underscores the general importance of halogenation at this position for enhancing biological potency across different therapeutic areas.
The electronic effect of the halogen, being an electron-withdrawing group, can influence the reactivity and binding interactions of the quinoline scaffold with its biological targets. acs.org This modification can alter the pKa of the quinoline nitrogen, affecting its ability to form salts and interact with physiological systems. ijresm.com
The substitution of a phenyl group on the nitrogen atom of the quinoline ring system, particularly in the form of an N-phenyl anilide or similar linkages, introduces a new dimension to the SAR of these compounds. This pendant phenyl ring provides an additional site for modification, allowing for the fine-tuning of biological activity.
In a study of 8-hydroxyquinoline-2-carboxanilides, the antiviral activity was found to be influenced by the electronic properties of substituents on the anilide (N-phenyl) ring. nih.gov An increase in the electron-withdrawing nature of these substituents positively correlated with antiviral activity. nih.gov This suggests that the electronic character of the N-phenyl moiety plays a direct role in the compound's mechanism of action.
Positional isomerism, the differential placement of substituents on the quinoline nucleus, can dramatically alter the biological activity of the resulting compounds. rsc.orgnih.gov The specific location of a substituent determines its electronic and steric influence on the heterocyclic system and its functional groups. For example, in isoquinoline, an isomer of quinoline, electrophilic substitution occurs more readily at the 5-position compared to the 8-position due to higher electron density. youtube.com
The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, is a key determinant of the quinoline ring's reactivity and its interaction with biological targets. nih.gov In the synthesis of pyrimidine-fused quinolines, it was observed that electron-donating substituents on the quinoline ring led to better yields compared to electron-withdrawing groups. nih.gov Conversely, for certain antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group at the C-2 position enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov
The interplay between the position and electronic properties of substituents is complex and often specific to the biological target. For instance, while electron-withdrawing groups on the N-phenyl ring of 8-hydroxyquinoline-2-carboxanilides enhanced antiviral activity, the opposite was true for substituents on the quinoline ring itself in some antimalarial contexts. nih.govnih.gov
Contributions of Substituents on the Pendant Phenyl Ring
The pendant phenyl ring attached to the quinoline scaffold, often via a nitrogen or other linker, provides a valuable handle for modulating the pharmacological profile of the parent compound. The substituents on this ring can exert significant steric and electronic effects.
The position of substituents (ortho, meta, or para) on the pendant phenyl ring can lead to distinct steric and electronic environments, which in turn affect biological activity. youtube.com Steric hindrance, for example, can influence the rotational freedom of the phenyl ring and its orientation relative to the quinoline core, which can be critical for binding to a target protein.
In a study on quinoline-derived oligoamide foldamers, the steric bulk of substituents on a chiral group attached to the quinoline influenced the helical conformation of the molecule. acs.org While this is a different system, the principle of steric influence on molecular conformation is broadly applicable.
The electronic effects of substituents on the phenyl ring can alter the electron density of the entire molecule, influencing its reactivity and intermolecular interactions. As previously mentioned, electron-withdrawing groups on the anilide ring of 8-hydroxyquinoline-2-carboxanilides were shown to increase antiviral activity. nih.gov This highlights the importance of the electronic nature of the substituents on the pendant phenyl ring.
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govresearchgate.net For quinoline-based compounds, there is often a correlation between their lipophilicity and their biological activity.
In the case of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was positively influenced by increasing lipophilicity. nih.gov A derivative with a 3-nitro substituent and a log k value (a measure of lipophilicity) of approximately 0.41 exhibited maximal activity with low cytotoxicity. nih.gov This suggests that an optimal level of lipophilicity is required for the compound to effectively reach its intracellular target.
The relationship between lipophilicity and biological activity is not always linear. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other cellular components. Therefore, achieving a balance in lipophilicity is a key aspect of the drug design process for quinoline derivatives. nih.govresearchgate.net
Interactive Data Table of Research Findings
| Compound Class | Substituent/Modification | Position | Effect on Biological Activity | Reference |
| Quinoline Derivatives | Halogen (Fluorine) | Benzene ring portion | Increased anti-MES (anticonvulsant) propensity | nih.gov |
| 6-Chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one | 6-Chloro | 6 | Potent anti-HBV activity | nih.gov |
| Quinoline-imidazole hybrids | Bromine | 6 | Essential for improved antimalarial activity | nih.gov |
| 8-Hydroxyquinoline-2-carboxanilides | Electron-withdrawing groups | Anilide (N-phenyl) ring | Increased antiviral activity | nih.gov |
| Quinoline-imidazole hybrids | Methoxy (electron-donating) | 2 | Enhanced antimalarial activity | nih.gov |
| Quinoline-imidazole hybrids | Chloro (electron-withdrawing) | 2 | Loss of antimalarial activity | nih.gov |
| 8-Hydroxyquinoline-2-carboxanilides | Increased lipophilicity | - | Positively influenced antiviral activity | nih.gov |
Identification of Key Pharmacophoric Features for Specific Biological Target Interactions
The pharmacophoric features of a molecule are the essential spatial and electronic characteristics necessary for its interaction with a specific biological target. For 6-Chloro-N-phenylquinolin-8-amine, these features can be inferred from the analysis of related quinoline derivatives. A pharmacophore model for this compound would likely include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group.
The 8-amino group (-NH2) on the quinoline ring can act as a crucial hydrogen bond donor. The nitrogen atom in the quinoline ring system itself can function as a hydrogen bond acceptor. The fused aromatic rings of the quinoline scaffold and the attached phenyl ring provide significant hydrophobic and aromatic features, which are critical for binding to many biological targets.
Ligand-based pharmacophore modeling of substituted quinoline derivatives has been employed to design new anticancer agents. benthamdirect.com In these models, key features often include hydrogen bond donors, hydrogen bond acceptors, and aromatic regions, all of which are present in this compound. The spatial arrangement of these features is critical for biological activity. For instance, in the design of DNA gyrase inhibitors, pharmacophore models for quinolones highlighted the importance of hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings for potent activity. nih.gov
A hypothetical pharmacophore model for this compound is presented below:
| Pharmacophoric Feature | Corresponding Moiety in this compound |
| Hydrogen Bond Donor | 8-amino group (-NH) |
| Hydrogen Bond Acceptor | Quinoline nitrogen |
| Aromatic/Hydrophobic Region | Quinoline ring system, Phenyl ring |
| Halogen Bond Acceptor | 6-chloro group |
This table is interactive and allows for a clear visualization of the key features.
Conformational Dynamics and Their Implications for SAR
Studies on N-aryl quinolines have shown that the rotation around the C-N bond can be influenced by the substitution pattern on both the quinoline and the aryl rings. nih.gov In the case of this compound, the presence of the chloro group at the 6-position and the amino group at the 8-position can create specific steric and electronic environments that may favor certain conformations.
The relative orientation of the phenyl group to the quinoline core can impact the molecule's ability to fit into a binding pocket of a protein or enzyme. For example, in the development of HIV-1 integrase inhibitors based on aryl quinolines, the substitution pattern on the aryl ring was found to influence the protein affinity, with steric factors playing a significant role. nih.gov A para-chloro substitution on the 4-phenylquinoline (B1297854) scaffold showed high potency, highlighting the importance of the position and nature of the substituent. nih.gov
The conformational dynamics can be investigated using computational methods such as molecular mechanics and molecular dynamics simulations. These studies can help identify low-energy conformations and the energy barriers between them, providing insights into the molecule's behavior in a biological environment. acs.org The preferred conformation will likely be a balance between minimizing steric hindrance and optimizing electronic interactions, such as pi-pi stacking between the aromatic rings.
The implications for SAR are profound. If a specific conformation is required for biological activity, molecules that are pre-disposed to adopt that conformation will likely be more potent. Therefore, understanding the conformational preferences of this compound is essential for designing more effective analogues for specific biological applications.
Mechanistic Insights into Biological Activities Non Clinical Focus
Enzyme Inhibition Mechanism Investigations
This section explores the known and potential inhibitory mechanisms of 6-Chloro-N-phenylquinolin-8-amine against various enzymes.
Detailed Studies on α-Glucosidase and Related Glycosidase Inhibition
Currently, there are no specific mechanistic studies in the available scientific literature that detail the inhibitory effects of this compound on α-glucosidase or other related glycosidases. Research on α-glucosidase inhibitors often focuses on compounds that can mimic the transition state of the substrate, but the interaction of this specific quinoline (B57606) derivative has not been reported. nih.govnih.govnih.gov
Analysis of Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Pathways
Detailed investigations into the pathways through which this compound might inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) are not present in the current body of scientific literature. nih.govnih.govresearchgate.net While various compounds are screened for cholinesterase inhibition, specific kinetic and mechanistic data for this compound are unavailable.
Exploration of Kinase Inhibition Mechanisms (e.g., EGFR Kinase)
The specific mechanisms of kinase inhibition by this compound, including its potential effects on Epidermal Growth Factor Receptor (EGFR) kinase, have not been elucidated in published research. Studies on EGFR inhibitors often focus on scaffolds like quinazoline (B50416) and quinoxalinone, which bind to the ATP-binding site of the kinase domain. nih.govnih.govfrontiersin.org However, mechanistic data for the 6-chloro-8-aminoquinoline structure remains unreported.
Mechanisms of Action Against Microbial Targets (e.g., PBP2a in MRSA)
There is no available research detailing the mechanism of action of this compound against microbial targets such as Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA). The primary mechanism of resistance in MRSA involves PBP2a, which has a low affinity for β-lactam antibiotics due to its closed active site. nih.govmdpi.com Some compounds, like certain quinazolinones, can allosterically inhibit PBP2a, but no such mechanism has been described for this compound. nih.gov
Elucidation of Inhibitory Mechanisms Against Parasitic Metabolic Processes (e.g., Plasmodium Cytochrome bc1 complex)
Significant mechanistic insight has been gained into the action of quinolone derivatives against the cytochrome bc1 complex (also known as complex III) of Plasmodium falciparum, the parasite responsible for malaria. This enzyme is a critical component of the mitochondrial electron transport chain, and its inhibition leads to parasite death. nih.gov
The cytochrome bc1 complex has two main inhibitor binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. Research on a series of endochin-like 4(1H)-quinolones (ELQs) has revealed that minor chemical modifications to the quinolone scaffold can determine whether the compound targets the Qo or the Qi site. nih.gov
Specifically, studies have demonstrated that the presence of an electron-withdrawing group, such as a halogen, at the 6-position of the quinoline ring directs the compound to inhibit the Qi site. The compound this compound falls into this structural class. This targeted inhibition of the Qi site is a key mechanistic detail in its antiparasitic action, and it represents a strategy to overcome resistance to drugs like atovaquone, which target the Qo site. nih.govnih.govacs.org
| Structural Feature on Quinolone Ring | Inhibition Site on Plasmodium Cytochrome bc1 Complex | Reference |
|---|---|---|
| 6-position Halogen (e.g., Chloro) | Reductive (Qi) Site | nih.gov |
| 5,7-dihalogen Groups | Oxidative (Qo) Site | nih.gov |
| 7-position Substituents | Oxidative (Qo) Site | nih.gov |
| Aryl 3-position Side Chains | Reductive (Qi) Site | nih.gov |
Antioxidant Mechanisms at the Molecular Level
The 8-aminoquinoline (B160924) scaffold is a component of molecules investigated for antioxidant properties. nih.govnih.gov The primary proposed mechanisms for related compounds, such as 8-hydroxyquinoline (B1678124) derivatives, involve direct free radical scavenging and the chelation of metal ions that can catalyze the formation of reactive oxygen species (ROS). researchgate.net For instance, derivatives of 8-aminoquinoline have been synthesized by linking them to known antioxidant molecules like ferulic and caffeic acids. These hybrid molecules are designed to combine the metal-chelating potential of the quinoline core with the radical-scavenging ability of the attached acid. nih.gov However, specific studies detailing the molecular-level antioxidant mechanisms of this compound itself are not available.
Free Radical Scavenging Capacities
The ability of a compound to neutralize free radicals is a key indicator of its antioxidant potential. The 8-aminoquinoline scaffold, a core component of this compound, has been shown to possess radical scavenging properties.
DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound. nih.govnih.gov Studies on related 8-quinoline derivatives have demonstrated their capacity to scavenge DPPH radicals, a property attributed to their hydrogen-donating ability. nih.govnih.gov This activity is influenced by the concentration of the compound and its molecular structure. nih.gov For instance, the introduction of hydroxyl groups can enhance the radical scavenging activity. nih.gov
Nitric Oxide Radical Scavenging: Flavonoids, which share some structural similarities with quinoline derivatives in terms of being nitrogen-containing heterocyclic compounds, have been identified as potent scavengers of nitric oxide radicals. nih.gov This suggests that the quinoline scaffold may also possess the ability to interact with and neutralize nitric oxide, a reactive nitrogen species implicated in various physiological and pathological processes.
Modulation of Cellular Oxidative Stress Responses
Beyond direct radical scavenging, this compound derivatives may influence cellular responses to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov
Compounds that can modulate this balance are of significant interest. For example, certain 8-quinoline-N-substituted derivatives have been shown to protect photoreceptor-like cells from hydrogen peroxide-induced cell death by reducing the generation of intracellular ROS. nih.gov This protective effect is also associated with a decrease in the expression of acrolein, a marker of lipid peroxidation induced by oxidative stress. nih.gov The underlying mechanisms may involve the activation of signaling pathways like the phosphatidylinositol-3-kinase (PI3K) and Akt/protein kinase B pathway, which are known to exert antioxidant effects. nih.gov
Antiproliferative and Antimicrobial Activity in Cell Line Models
In vitro studies using various cell lines have demonstrated the potential of this compound and its analogs to inhibit the growth of cancer cells and pathogenic microbes.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
The cytotoxic effects of quinoline derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.
A549 (Human Lung Carcinoma): Derivatives of quinoline have shown cytotoxic effects against the A549 cell line. nih.govresearchgate.netnih.gov The activity of these compounds is often compared to standard chemotherapeutic drugs like etoposide (B1684455) and 5-fluorouracil. nih.govnih.gov The mechanism of action can involve the induction of apoptosis, characterized by nuclear condensation and changes in mitochondrial membrane potential. nih.gov
MCF-7 (Human Breast Adenocarcinoma): The MCF-7 cell line has also been used to screen the cytotoxic potential of quinoline derivatives. nih.govresearchgate.netmdpi.com Studies have shown that these compounds can induce apoptosis and arrest the cell cycle at different phases. researchgate.net The cytotoxicity can be influenced by the specific substitutions on the quinoline ring. rsc.org
HCT 116 (Human Colon Carcinoma): Quinoline derivatives have demonstrated notable antiproliferative activity against the HCT 116 colon cancer cell line. nih.govnih.govscispace.com Some compounds have shown potency comparable to the clinical anticancer drug etoposide. nih.gov The mechanism of action can involve the induction of apoptosis through the activation of caspases and modulation of pro- and anti-apoptotic proteins. scispace.com
HepG2 (Human Liver Carcinoma): The HepG2 cell line is another model used to assess the cytotoxic properties of these compounds. nih.govnih.govmdpi.comresearchgate.net Studies have shown that certain quinoline derivatives can exhibit cytotoxic activity against HepG2 cells, with their efficacy sometimes surpassing that of established drugs like cisplatin (B142131) under specific conditions. mdpi.com
Interactive Table: In Vitro Cytotoxicity of Quinoline Derivatives
| Cell Line | Compound Type | Observed Effects | Reference(s) |
| A549 | Pyrazole derivatives | Inhibition of cell growth | nih.gov |
| Gold(III) complexes | Cytotoxic effects | researchgate.net | |
| Nepeta paulsenii extracts | Apoptosis, nuclear condensation | nih.gov | |
| MCF-7 | Monobenzyltin compound | Growth inhibition, apoptosis | nih.gov |
| 2-Oxoquinoline derivatives | Cell cycle arrest, apoptosis | researchgate.net | |
| Copper(II) complexes | Apoptosis | rsc.org | |
| HCT 116 | Aporphine derivatives | Cytotoxic activity | nih.gov |
| 1,3-Thiazole derivatives | Antiproliferative activity | nih.gov | |
| 2-Oxoquinoline derivatives | Apoptosis, caspase activation | scispace.com | |
| HepG2 | Various anticancer drugs | Cytotoxic activity | nih.gov |
| 110 reference compounds | Toxicity assessment | nih.gov | |
| Cyanotoxins | Decreased cell viability | mdpi.com |
Antimicrobial Efficacy Against Specific Bacterial Strains
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.
MRSA (Methicillin-resistant Staphylococcus aureus): Analogs of naturally occurring antimicrobial compounds containing a chloro-substituent have demonstrated potent activity against MRSA isolates. nih.gov These compounds have been shown to be bactericidal at concentrations comparable to or lower than standard-of-care antibiotics and are effective against MRSA in biofilms. nih.gov A notable advantage is the lack of observed resistance development with these compounds. nih.gov
Mycobacterium tuberculosis: 8-Hydroxyquinolines, which are structurally related to this compound, have shown significant activity against Mycobacterium tuberculosis. researchgate.netnih.gov Some analogs exhibit minimum inhibitory concentrations (MIC90) of less than 5 μM. researchgate.netnih.gov These compounds have been shown to be bactericidal against replicating M. tuberculosis. researchgate.netnih.gov Cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline, has also demonstrated good antituberculosis activity, with MICs ranging from 0.062 to 0.25 μg/ml against both standard and clinical isolates, including multidrug-resistant strains. nih.gov
Interactive Table: Antimicrobial Efficacy of Quinoline Derivatives
| Bacterial Strain | Compound Type | Key Findings | Reference(s) |
| MRSA | Chloro-analog of MC21-A | Eradicates MRSA isolates and biofilms; no resistance development observed. | nih.gov |
| M. tuberculosis | 8-Hydroxyquinolines | Good activity with low MIC90 values; bactericidal against replicating bacteria. | researchgate.netnih.gov |
| M. tuberculosis | Cloxyquin | Good antituberculosis activity against standard and multidrug-resistant isolates. | nih.gov |
Subcellular and Molecular Target Interactions
Understanding how these compounds interact with cellular components at a molecular level is crucial for rational drug design and development.
Mechanisms of DNA Binding and Cleavage
The interaction with DNA is a primary mechanism of action for many anticancer and antimicrobial agents. Metal complexes, in particular, have a natural affinity for DNA due to their cationic nature and three-dimensional structures. sciepub.com
The binding can occur through several modes, including groove binding, intercalation, and alkylation. sciepub.com Once bound, these compounds can induce DNA damage through various mechanisms.
Hydrolytic Cleavage: This involves the cleavage of the phosphodiester bonds in the DNA backbone. While this is a very slow reaction under normal conditions, certain metal complexes can catalyze this process, accelerating it significantly. sciepub.com
Oxidative Cleavage: This mechanism involves the oxidation of the deoxyribose sugar or the nucleobases, often mediated by reactive oxygen species generated by the compound, sometimes requiring an external trigger like light. sciepub.com
Cross-linking: Some compounds, like the well-known anticancer drug cisplatin, form covalent bonds with DNA bases, leading to cross-links within or between DNA strands. This distortion of the DNA structure can bend the DNA molecule, ultimately triggering DNA repair mechanisms and, if the damage is too severe, apoptosis. sciepub.com The binding preference is often for guanine (B1146940) bases. sciepub.com
Interference with Viral Replication Cycles (e.g., H5N1 avian influenza virus)
While direct research on the specific mechanisms of action of this compound against the H5N1 avian influenza virus is not extensively documented in publicly available literature, the broader class of quinoline derivatives has been a subject of significant investigation for its antiviral properties. The potential for this compound to interfere with the H5N1 replication cycle can be inferred from the activities of structurally related compounds.
Quinoline-based compounds have been shown to inhibit influenza A virus replication through various mechanisms. nih.gov These mechanisms often target crucial stages of the viral life cycle, from entry into the host cell to the replication and transcription of viral RNA.
One of the well-documented antiviral mechanisms of some quinoline derivatives, such as chloroquine, is the interference with endosomal acidification. nih.gov Influenza viruses, including the H5N1 subtype, typically enter host cells via endocytosis. The acidic environment of the endosome is critical for triggering the fusion of the viral envelope with the endosomal membrane, a necessary step for the release of the viral genome into the cytoplasm. By increasing the pH of the endosome, quinoline compounds can inhibit this fusion process, effectively trapping the virus within the endosome and preventing the initiation of replication.
Furthermore, studies on various quinoline derivatives have revealed their ability to target the viral RNA polymerase complex, which is essential for the transcription and replication of the influenza virus genome. nih.govnih.gov This complex consists of three subunits: PA, PB1, and PB2. Certain quinoline compounds have been found to interact with and inhibit the function of this complex, thereby halting the synthesis of new viral RNA. nih.gov For instance, some derivatives have demonstrated inhibitory activity against the PA-PB1 subunit interaction. nih.gov
Another identified target for quinoline-based antivirals is the viral nucleoprotein (NP). nih.gov The NP plays a critical role in encapsidating the viral RNA genome, and it is also involved in the nuclear export of viral ribonucleoprotein complexes (vRNPs). By targeting the NP, some quinoline alkaloids have been shown to block the nuclear export of vRNPs and interfere with the assembly of new viral particles. nih.gov
The potential antiviral activities of various quinoline derivatives against influenza viruses are summarized in the table below, providing a basis for postulating the possible mechanisms of this compound.
| Quinoline Derivative Class | Reported Antiviral Mechanism against Influenza Virus | Targeted Viral Component/Process | Reference(s) |
| Chloroquine | Inhibition of endosomal acidification, preventing viral uncoating. | Endosome | nih.gov |
| 4-[(Quinolin-4-yl)amino]benzamide derivatives | Inhibition of viral RNA polymerase activity. | PA-PB1 subunit of RNA polymerase | nih.gov |
| Substituted quinolines containing piperazine (B1678402) moieties | Inhibition of viral RNA transcription and replication. | Viral RNA polymerase complex | nih.gov |
| Isoquinolone derivatives | Inhibition of viral polymerase activity. | Viral polymerase | nih.gov |
| Marine-derived quinolone alkaloid | Blocks nuclear export of viral ribonucleoproteins (vRNPs) and interferes with vRNP assembly. | Nucleoprotein (NP) | nih.gov |
Given that this compound belongs to the quinoline family, it is plausible that its antiviral activity against the H5N1 virus, if any, would involve one or more of these established mechanisms. Further empirical studies are necessary to elucidate the precise molecular interactions and inhibitory pathways specific to this compound.
Emerging Research Applications of 6 Chloro N Phenylquinolin 8 Amine and Analogs
Development as Molecular Probes for Investigating Biological Pathways
The unique structural features of 8-aminoquinoline (B160924) derivatives make them excellent candidates for the design of molecular probes. These probes are instrumental in visualizing and understanding complex biological processes at the molecular level. The core structure allows for fine-tuning of photophysical properties and binding selectivity through chemical modifications.
Analogs of 6-Chloro-N-phenylquinolin-8-amine, specifically those based on the 8-aminoquinoline framework, have shown considerable promise as fluorescent probes for the detection of metal ions, which are crucial for numerous biological functions. For instance, 8-aminoquinoline derivatives have been successfully developed as fluorescent sensors for zinc ions (Zn²⁺). nih.gov These sensors often work on a photoinduced electron transfer (PET) mechanism, where the binding of the target ion modulates the fluorescence of the quinoline (B57606) ring. The introduction of different substituents on the amino group or the quinoline core can enhance selectivity and sensitivity for specific metal ions. arkat-usa.orgresearchgate.net
The development of these molecular probes involves creating building blocks that can be further functionalized. For example, 8-aminoquinoline-2-carbaldehydes have been proposed as versatile precursors for chemosensors. arkat-usa.orgresearchgate.net The aldehyde group allows for the straightforward introduction of various recognition moieties to target specific analytes within biological systems. While direct research on this compound as a molecular probe is not extensively documented, the established utility of its parent scaffold, 8-aminoquinoline, strongly suggests its potential in this area. The chloro- and phenyl- substituents could modulate the electronic properties and steric hindrance, potentially leading to probes with novel specificities and photophysical characteristics.
| Probe Type | Target Analyte | Sensing Mechanism | Potential Application |
| 8-Aminoquinoline Derivatives | Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Cd²⁺) | Fluorescence Modulation (e.g., PET) | Investigating metallostasis in neurobiology and disease |
| Functionalized 8-Aminoquinolines | Specific Biological Molecules | Host-Guest Interaction | Tracking enzymatic activity or signaling pathways |
Applications in Materials Science: Advanced Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))
The field of materials science has seen a surge in the use of organic molecules for electronic applications, with Organic Light-Emitting Diodes (OLEDs) being a prominent example. Quinoline derivatives have emerged as a significant class of materials for OLEDs due to their excellent thermal stability, and tunable electronic and photoluminescent properties. nih.gov They can function as emitting layers, host materials, or electron-transporting layers within the OLED architecture.
Research into benzo[q]quinoline derivatives has demonstrated their potential as efficient emitters in OLEDs. tandfonline.comtandfonline.com By modifying the substituents on the benzo[q]quinoline core, researchers can tune the emission color and improve device performance. For example, the introduction of bulky groups like naphthalene (B1677914) can prevent self-aggregation and enhance the efficiency of the light-emitting process. tandfonline.com Although these are not direct analogs of this compound, they highlight the versatility of the broader quinoline family in OLED technology.
The general class of quinoline derivatives has been investigated for their role in the emitting layer of OLEDs. nih.govindexacademicdocs.orgresearchgate.net The nitrogen atom in the quinoline ring can improve electron injection and transport, which are crucial for efficient device operation. The development of new quinoline-based materials is a continuous effort to achieve higher quantum efficiencies, longer operational lifetimes, and specific emission colors for display and lighting applications. The substitution pattern on the quinoline ring, including the presence of a chlorine atom and a phenylamino (B1219803) group as in this compound, could significantly influence the material's electronic properties and its performance in an OLED device.
| Device | Quinoline Derivative Application | Key Properties | Performance Metrics |
| OLED | Emitting Layer | High thermal stability, tunable emission color, good electron transport | Luminous efficiency (cd/A), Power efficiency (lm/W), External quantum efficiency (%) |
| OLED | Host Material | High triplet energy, good film-forming properties | Device lifetime, efficiency roll-off |
| OLED | Electron-Transporting Layer | High electron mobility, suitable energy levels | Driving voltage, power consumption |
Chemo-sensing Applications (e.g., Detection of Thiol-Containing Amino Acids)
Chemosensors are molecules designed to selectively bind to a specific analyte and produce a detectable signal. 8-Aminoquinoline derivatives have been extensively explored as scaffolds for chemosensors due to their inherent coordinating ability with various ions and molecules. arkat-usa.orgresearchgate.net
While the primary focus for 8-aminoquinoline-based chemosensors has been on metal ion detection, the principles can be extended to other biologically relevant molecules. For instance, the development of fluorescent chemosensors for the sequential detection of mercury (II) ions and thiol-containing amino acids like cysteine and glutathione (B108866) has been reported. researchgate.net Although the reported sensor was not a direct 8-aminoquinoline derivative, it demonstrates a strategy where a metal-ligand complex is used to detect thiols. The strong affinity of the thiol group for the metal ion disrupts the complex, leading to a change in the fluorescence signal.
This "displacement" approach could be adapted using a this compound analog as the initial ligand. The specific substitutions on the quinoline ring could influence the stability of the metal complex and its selectivity towards different thiol-containing amino acids. The development of such sensors is highly significant as abnormal levels of these amino acids are linked to various diseases.
| Sensor Type | Target Analyte | Sensing Principle | Significance |
| Fluorescent Chemosensor | Thiol-containing amino acids (e.g., Cysteine, Glutathione) | Displacement of a metal ion from a coordinating ligand, leading to a fluorescence change. | Monitoring disease biomarkers and understanding cellular redox states. |
| Colorimetric Sensor | Various Analytes | Change in absorption spectrum upon analyte binding. | Simple and cost-effective detection methods. |
Future Perspectives and Research Directions in Quinoline Science
Advancements in Asymmetric and Green Synthetic Methodologies for Quinoline (B57606) Derivatives
The synthesis of quinoline derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgnih.govnih.gov While effective, these methods often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.gov The future of quinoline synthesis lies in the development of methodologies that are not only efficient but also enantioselective and environmentally benign.
Asymmetric Synthesis: The stereochemistry of a molecule is crucial for its biological activity. The development of asymmetric synthetic routes to produce enantiomerically pure quinoline derivatives is a significant area of research. A notable advancement is the use of chiral Lewis acid catalysts in inverse electron demand Diels-Alder (IED-DA) reactions to create asymmetric tetrahydroquinoline derivatives. acs.orgnih.govacs.org For instance, a chiral titanium (IV) complex has been successfully employed to catalyze the reaction between electron-poor 2-azadienes and electron-rich dienophiles, yielding products with high enantioselectivity under optimized conditions. acs.orgacs.org Such methods are pivotal for accessing specific stereoisomers of complex quinoline-based drugs.
Green Synthetic Methodologies: The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. researchgate.nettandfonline.com This paradigm shift involves several key strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water and ethanol (B145695) is a key focus. researchgate.net
Catalyst-Free and One-Pot Reactions: Designing synthetic pathways that proceed without a catalyst or that combine multiple steps into a single operation (one-pot synthesis) improves efficiency and reduces waste. researchgate.net
Novel Catalysts: The use of effective and recyclable catalysts such as p-toluenesulfonic acid (p-TSA), and various nanocatalysts is gaining prominence. nih.govresearchgate.net Nanocatalysts, in particular, offer advantages like high selectivity, environmental compatibility, and reusability over multiple reaction cycles. nih.gov
Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternatives to conventional heating, often leading to shorter reaction times and improved yields. nih.govtandfonline.com
These advanced synthetic strategies are applicable to a wide array of quinoline derivatives, including halogenated structures like 6-Chloro-N-phenylquinolin-8-amine, paving the way for more sustainable and efficient production.
Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways
While quinoline derivatives are known to act on various biological targets, including DNA gyrase and topoisomerase IV in bacteria, a significant research effort is directed towards identifying novel targets and elucidating new mechanisms of action. biointerfaceresearch.comresearchgate.net This exploration is essential for expanding the therapeutic applications of quinolines and overcoming drug resistance.
Novel Biological Targets: Recent studies using functional proteomics have identified new potential targets for quinoline drugs. By exploiting the structural similarity between quinolines and the purine (B94841) ring of ATP, researchers have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline compounds in human cells. drugbank.com The activity of QR2 was shown to be potently inhibited by several quinolines in vitro. drugbank.com Furthermore, other research has pointed to the NLRP3 inflammasome as a promising target for quinoline derivatives in the context of inflammatory diseases. nih.gov Novel quinoline analogues have been shown to directly target NLRP3, blocking its assembly and activation. nih.gov Dual-targeting of both EGFR and HER-2 with novel quinoline-based inhibitors has also emerged as a valid anti-cancer strategy. rsc.org
Undiscovered Mechanistic Pathways: The complexity of the biological effects of quinolines suggests that many of their mechanistic pathways remain to be discovered. For example, the reactions of quinoline with hydroxyl radicals, which can be generated in biological systems, lead to a variety of hydroxylated products, indicating complex transformation pathways. nih.gov Understanding these intricate interactions is crucial for predicting the full spectrum of a drug's activity and potential side effects. The development of hybrid molecules, where a quinoline scaffold is fused with other heterocyclic systems like furan, pyrazole, or indole, has been shown to significantly enhance bioactivity, hinting at synergistic mechanisms and the engagement of multiple biological pathways. biointerfaceresearch.comresearchgate.net
Synergistic Integration of Computational and Experimental Approaches for Accelerated Discovery
The convergence of computational modeling and experimental validation is revolutionizing the field of drug discovery. This synergistic approach significantly accelerates the identification and optimization of new quinoline-based therapeutic agents.
Computational Modeling and Drug Design: Computational techniques play a vital role in the rational design of novel quinoline derivatives. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations are used to support spectroscopic findings and understand the electronic properties of new compounds. nih.gov Molecular docking studies are employed to predict the binding interactions between a ligand and its target protein, providing insights into the structure-activity relationship (SAR). nih.gov This allows for the in-silico screening of large libraries of virtual compounds, prioritizing those with the highest predicted affinity and efficacy for subsequent synthesis and experimental testing.
Accelerated Discovery Cycle: The integration of these computational tools with experimental work creates a powerful and efficient discovery cycle. For instance, in the development of new EGFR/HER-2 dual-target inhibitors, computational design can guide the synthesis of a focused library of quinoline derivatives. rsc.org These compounds are then synthesized and tested experimentally for their anti-proliferative efficacy against cancer cell lines. rsc.org The experimental results, in turn, provide valuable feedback for refining the computational models, leading to a more accurate understanding of the SAR. This iterative process of design, synthesis, and testing, informed by both computational and experimental data, significantly shortens the timeline for the development of new drug candidates.
The future of quinoline science will undoubtedly be shaped by these evolving research directions. The move towards greener and more precise synthetic methods, the continued search for novel biological interactions, and the powerful synergy between computational and experimental approaches will ensure that the quinoline scaffold remains a vibrant and fruitful area of scientific exploration.
Q & A
Q. What are the standard synthetic routes for 6-Chloro-N-phenylquinolin-8-amine, and how are reaction conditions optimized?
Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, a multi-step approach may include:
- Step 1 : Chlorination of the quinoline backbone using POCl₃ or SOCl₂ under reflux .
- Step 2 : Introduction of the phenylamine group via Buchwald-Hartwig amination or Ullmann coupling, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in a solvent like toluene or DMF at 80–110°C .
- Optimization : Solvent polarity, temperature, and catalyst loading are critical. For example, higher Pd catalyst concentrations (5–10 mol%) improve yields in sterically hindered substrates .
Q. How is structural characterization performed for this compound?
Characterization involves:
- NMR : H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.5 ppm, with distinct splitting patterns for the quinoline and phenyl groups. C NMR confirms substitution via C–N coupling (δ 150–160 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 269.07 (calculated for C₁₅H₁₁ClN₂) .
- X-ray Crystallography : SHELX programs refine crystal structures, identifying hydrogen bonding (e.g., N–H⋯Cl interactions) and dihedral angles between aromatic planes .
Example : A crystal structure of a related compound (N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) revealed a 70.22° dihedral angle between quinoline and substituted benzene rings, influencing molecular packing .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 56–58°C for analogous compounds) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for biological assays .
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential toxicity.
- Waste Disposal : Follow EPA guidelines for halogenated amines (e.g., neutralization with 10% NaOH before disposal) .
- Storage : Desiccate at RT in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in hydrogen bonding patterns?
Graph set analysis (Bernstein et al., 1995) classifies hydrogen bonds (e.g., ) into motifs (e.g., ) to predict molecular aggregation. For this compound, SHELXL refinement identifies intermolecular interactions affecting solubility and stability .
Example : In N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, zig-zag layers stabilized by N–H⋯N bonds explain its low aqueous solubility .
Q. How do substituent effects influence the fluorescence properties of 8-aminoquinoline derivatives?
Electron-withdrawing groups (e.g., Cl) red-shift fluorescence emission. For this compound:
- Experimental Design : Compare fluorescence quantum yields (λₑₓ 350 nm) in solvents of varying polarity (e.g., DMSO vs. hexane).
- Data Analysis : Contradictions in Stokes shifts may arise from solvent relaxation effects or aggregation-induced quenching .
Table : Fluorescence Properties of Analogues
| Compound | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| 8-Fluoroquinolin-5-amine | 340 | 450 | 0.45 |
| This compound | 355 | 470 | 0.32 |
Q. What computational methods predict the biological activity of this compound?
- Docking Studies : Autodock Vina models interactions with malaria PfATP4 or cancer kinase targets (e.g., EGFR).
- QSAR : Hammett constants (σ⁺ for Cl: +0.11) correlate with IC₅₀ values in antimalarial assays .
- MD Simulations : Reveal stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å) .
Q. How are data discrepancies in biological assays addressed?
Q. What strategies optimize the synthetic yield of this compound in scaled reactions?
Q. How is the compound’s stability under varying pH conditions evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
